molecular formula C17H28N2O2 B1671276 (1R,2R,3R,4S)-2-N,2-N,3-N,3-N-tetraethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide CAS No. 4582-18-7

(1R,2R,3R,4S)-2-N,2-N,3-N,3-N-tetraethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

Cat. No.: B1671276
CAS No.: 4582-18-7
M. Wt: 292.4 g/mol
InChI Key: BXAMVNHBXFXFSK-LXTVHRRPSA-N
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Description

Endomide (CAS: 4582-18-7) is an orally administered compound with the molecular formula C₁₇H₂₈N₂O₂ and a bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide structure . It is classified as an immunomodulator in clinical settings, though it is also associated with antineoplastic applications in certain literature .

Properties

CAS No.

4582-18-7

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

(1R,2R,3R,4S)-2-N,2-N,3-N,3-N-tetraethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

InChI

InChI=1S/C17H28N2O2/c1-5-18(6-2)16(20)14-12-9-10-13(11-12)15(14)17(21)19(7-3)8-4/h9-10,12-15H,5-8,11H2,1-4H3/t12-,13+,14-,15-/m1/s1

InChI Key

BXAMVNHBXFXFSK-LXTVHRRPSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1[C@@H]2C[C@H]([C@@H]1C(=O)N(CC)CC)C=C2

Canonical SMILES

CCN(CC)C(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2

Appearance

Solid powder

Other CAS No.

4582-18-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Endomide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Endomide can be synthesized through various methods, including the reaction of carboxylic acid derivatives with amines. One common method involves the use of acid chlorides, esters, or anhydrides reacting with amines under controlled conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of amides like Endomide often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Endomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Endomide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Endomide involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Structural Analogues

Endomide’s bicyclic dicarboxamide core distinguishes it from other carboxamide-based drugs. For example:

  • Enfenamic Acid (CAS: 23049-93-6, C₁₅H₁₅NO₂): An anti-inflammatory agent with a simpler aromatic carboxamide structure.
  • Enecadin (CAS: 259525-01-4, C₂₁H₂₈FN₃O): A nootropic agent with a distinct fluorinated phenyl-piperazine structure. Its pharmacological focus on cognitive enhancement contrasts with Endomide’s immune-related applications .

Key Structural Differences :

Compound Core Structure Functional Groups Therapeutic Class
Endomide Bicyclo[2.2.1]heptene Dicarboxamide, tetraethyl Immunomodulator
Enfenamic Acid Benzene ring Carboxamide, methyl Anti-inflammatory

Functional Analogues: Immunomodulators

Endomide shares functional similarities with thalidomide and lenalidomide, which are well-established immunomodulatory imide drugs (IMiDs) :

Parameter Endomide Thalidomide Lenalidomide
CAS Number 4582-18-7 50-35-1 191732-72-6
Molecular Formula C₁₇H₂₈N₂O₂ C₁₃H₁₀N₂O₄ C₁₃H₁₃N₃O₃
Primary Use Immunomodulation Immunomodulation Immunomodulation
Secondary Use Antineoplastic (reported) Antineoplastic Antineoplastic
Administration Oral Oral Oral

Mechanistic Insights :

  • Thalidomide and lenalidomide bind to cereblon (CRBN), a component of E3 ubiquitin ligase, to degrade transcription factors like IKZF1/3, thereby modulating immune and cancer pathways .

Antineoplastic "-mide" Compounds

The World Health Organization (WHO) classifies Endomide alongside other "-mide" stem drugs like avadomide and iberdomide , which are explicitly antineoplastic :

Compound CAS Number Therapeutic Class Key Features
Endomide 4582-18-7 Immunomodulator/Antineoplastic Bicyclic dicarboxamide
Avadomide 1401966-69-1 Antineoplastic CRBN-dependent degradation
Iberdomide 1345973-49-5 Antineoplastic IKZF1/3 degradation, myeloma focus

Contrasts :

  • Endomide’s dual immunomodulatory/antineoplastic role contrasts with avadomide and iberdomide, which are primarily antineoplastic.
  • Structural divergence: Avadomide and iberdomide lack Endomide’s bicyclic core but share the carboxamide functional group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R,3R,4S)-2-N,2-N,3-N,3-N-tetraethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide
Reactant of Route 2
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(1R,2R,3R,4S)-2-N,2-N,3-N,3-N-tetraethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

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